

# Physical properties of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

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## Compound of Interest

Compound Name: 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

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An In-Depth Technical Guide to the Physical Properties of **3-Bromo-4-(trifluoromethoxy)benzyl alcohol**

## Introduction: A Versatile Building Block in Modern Chemistry

**3-Bromo-4-(trifluoromethoxy)benzyl alcohol** is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a trifluoromethoxy group, and a primary alcohol—provides multiple reaction handles and modulates the electronic and lipophilic properties of the core benzene ring. The trifluoromethoxy ( $-\text{OCF}_3$ ) group, in particular, is an increasingly popular substituent in drug design, valued for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond acceptor.

A thorough understanding of the physical properties of this reagent is paramount for its effective use, from reaction setup and purification to formulation and quality control. This guide provides a comprehensive overview of its key physicochemical and spectroscopic properties, supported by established experimental protocols and theoretical insights to empower researchers in their work.

## Section 1: Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in a laboratory setting. The high boiling point of **3-Bromo-4-(trifluoromethoxy)benzyl alcohol** is indicative of strong intermolecular forces, including hydrogen bonding from the alcohol moiety and dipole-dipole interactions from the polar C-Br and C-O-C bonds.

Property	Value / Description	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub> O <sub>2</sub>	[1][2]
Molecular Weight	271.03 g/mol	[1][2]
CAS Number	85366-65-0	[1][3]
Appearance	Expected to be a liquid or low-melting solid at STP	[2][3]
Boiling Point	262.5 °C (at 760 mmHg)	[3]
Flash Point	112.6 °C	[3]
Computed XLogP3	2.9	[1]

## Section 2: Structural and Electronic Influence of Substituents

The physical and chemical properties of **3-Bromo-4-(trifluoromethoxy)benzyl alcohol** are a direct consequence of the interplay between its functional groups. The bromine and trifluoromethoxy substituents are both strongly electron-withdrawing, which significantly impacts the reactivity of the aromatic ring and the acidity of the benzylic proton.

- **Inductive and Resonance Effects:** Both the bromine atom and the trifluoromethoxy group exert a strong negative inductive effect (-I) due to their high electronegativity. This effect polarizes the aromatic ring, making it more electron-deficient. The trifluoromethoxy group is particularly notable for its minimal counteracting positive resonance effect (+R), making it a potent deactivator of the ring.
- **Acidity (pKa):** While no experimental pKa value is readily available, we can predict its acidity to be greater than that of unsubstituted benzyl alcohol (pKa ~15.4 in water). The electron-withdrawing substituents stabilize the corresponding benzyloxide anion, thereby lowering the

pKa of the hydroxyl proton. This increased acidity is an important consideration for base-mediated reactions.

Caption: Inductive electron withdrawal by Br and OCF<sub>3</sub> substituents.

## Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of **3-Bromo-4-(trifluoromethoxy)benzyl alcohol**. Below are the expected spectral features based on its structure and data from analogous compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The hydroxyl proton (-OH) will likely appear as a broad singlet, the benzylic protons (-CH<sub>2</sub>) as a singlet around 4.5-5.0 ppm, and the three aromatic protons as complex multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their coupling constants.
- <sup>13</sup>C NMR: The carbon spectrum will show eight distinct signals. The benzylic carbon (-CH<sub>2</sub>) is expected around 60-65 ppm. The aromatic carbons will appear between 110-150 ppm, with the carbons directly attached to the electronegative Br and OCF<sub>3</sub> groups being significantly influenced. The carbon of the OCF<sub>3</sub> group will appear as a quartet due to coupling with the three fluorine atoms.[\[7\]](#)
- <sup>19</sup>F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, likely appearing in the range of -55 to -65 ppm relative to CFCl<sub>3</sub>.[\[4\]](#)[\[7\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Type
Alcohol O-H	3400 - 3200 (broad, strong)	Stretching
Aromatic C-H	3100 - 3000 (medium)	Stretching
Aliphatic C-H (in CH <sub>2</sub> )	2950 - 2850 (medium)	Stretching
Aromatic C=C	1600 - 1450 (medium, multiple bands)	Ring Stretching
C-F (in OCF <sub>3</sub> )	1250 - 1050 (strong, multiple bands)	Stretching
C-O (alcohol)	1050 - 1000 (strong)	Stretching
C-Br	700 - 500 (medium to strong)	Stretching

The most prominent and diagnostic peak will be the broad O-H stretch above 3200 cm<sup>-1</sup>, which is characteristic of alcohols capable of hydrogen bonding.[\[8\]](#)[\[9\]](#)

## Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M<sup>+</sup>) is expected at m/z 270 and 272 with a near 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (<sup>79</sup>Br and <sup>81</sup>Br).[\[10\]](#)

Common Fragmentation Pathways:

- Alpha-Cleavage: Loss of a hydrogen radical to form a stable oxonium ion at [M-1]<sup>+</sup>.
- Benzylic Cleavage: Loss of the hydroxyl group (-OH) to form the [M-17]<sup>+</sup> fragment, or loss of water (-H<sub>2</sub>O) to form the [M-18]<sup>+</sup> fragment.[\[10\]](#)
- Loss of CH<sub>2</sub>OH: Cleavage of the bond between the ring and the benzylic carbon to produce a fragment corresponding to the substituted benzene ring at [M-31]<sup>+</sup>.

## Section 4: Experimental Protocols for Physical Property Determination

The following protocols outline standard, self-validating procedures for characterizing a sample of **3-Bromo-4-(trifluoromethoxy)benzyl alcohol**.

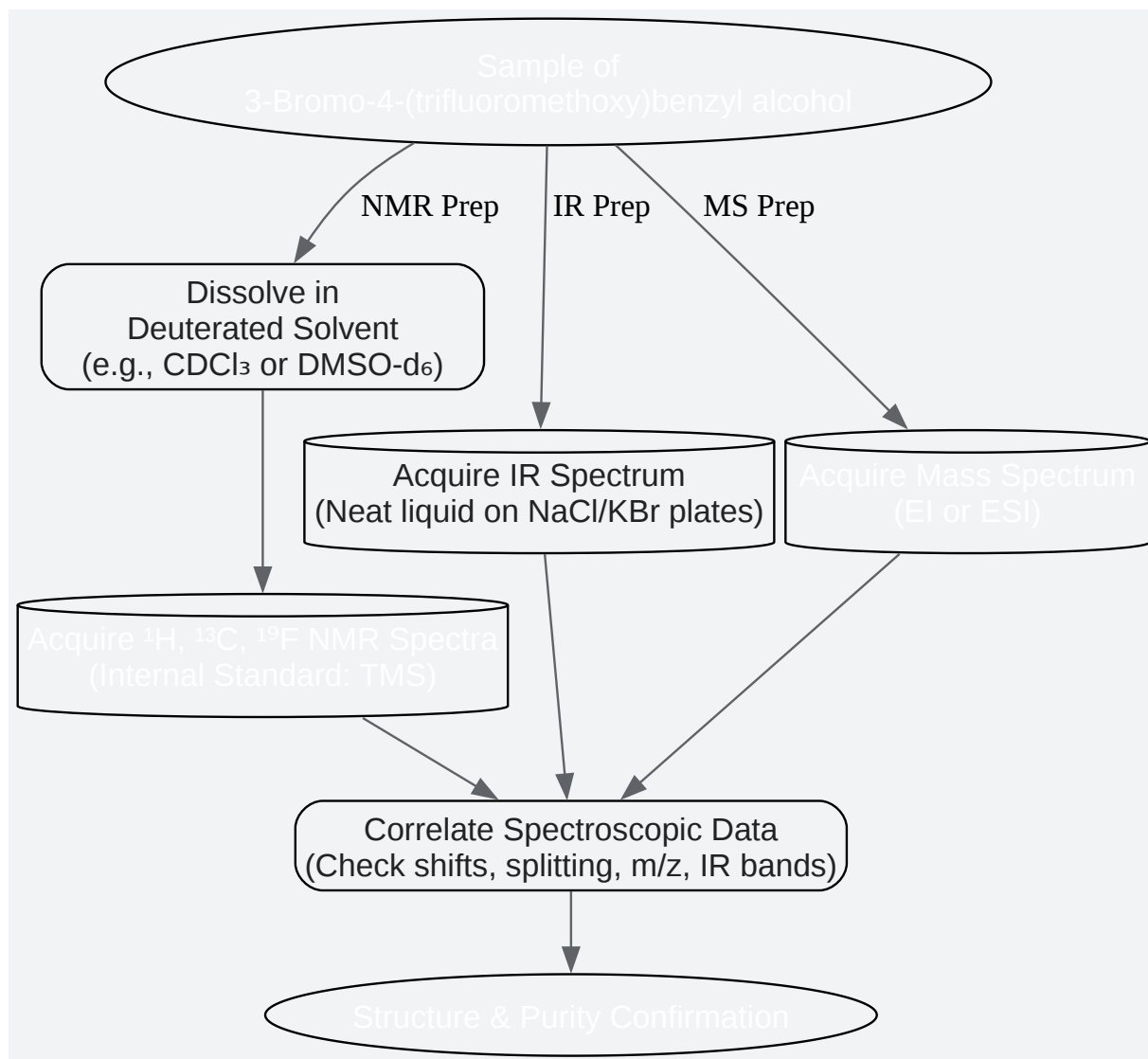
### Protocol 4.1: Boiling Point Determination

**Causality:** This micro-scale method is ideal for conserving material while obtaining an accurate boiling point under atmospheric pressure. The inversion of the capillary tube provides a clear and reproducible endpoint.

- **Preparation:** Add 0.5 mL of the sample to a clean, dry 10 mm diameter test tube.
- **Capillary Setup:** Seal one end of a capillary tube using a Bunsen burner. Place the capillary tube, open-end down, into the test tube containing the sample.
- **Heating:** Secure the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil). Ensure the sample is level with the thermometer bulb.
- **Observation:** Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point (approx. 262 °C).<sup>[3]</sup> Observe the capillary tube. A steady stream of bubbles will emerge as the air inside expands.
- **Endpoint Determination:** The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube upon cooling.
- **Validation:** Repeat the measurement twice. The values should agree within  $\pm 1$  °C.

### Protocol 4.2: Spectroscopic Data Acquisition Workflow

**Causality:** This workflow ensures a comprehensive and orthogonal characterization of the molecule. Each technique provides unique information (functional groups, connectivity, mass), and together they confirm the structure and purity with high confidence.



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Caption: Workflow for comprehensive spectroscopic characterization.

## Section 5: Solubility and Partition Coefficient

- **Solubility:** Given the presence of a polar alcohol group, the compound is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in water is likely limited due to the large, hydrophobic brominated and fluorinated aromatic ring.

- Partition Coefficient (LogP): The computed XLogP3 value of 2.9 indicates that the compound is moderately lipophilic.[1] This means it has a higher affinity for an organic phase (like octanol) than for water in a partitioning experiment. This property is critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

## Section 6: Safety and Handling

According to its Safety Data Sheet (SDS), **3-Bromo-4-(trifluoromethoxy)benzyl alcohol** is a hazardous substance.[3]

- Hazards: Harmful if swallowed, inhaled, or in contact with skin.[1][3] It causes serious skin and eye irritation and may cause respiratory irritation.[1][3]
- Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place.

## Conclusion

**3-Bromo-4-(trifluoromethoxy)benzyl alcohol** is a compound defined by the strong electronic influence of its halogen and trifluoromethoxy substituents. Its physical properties—high boiling point, moderate lipophilicity, and distinct spectroscopic signatures—are a direct result of its molecular structure. By understanding these properties and employing rigorous experimental protocols for their verification, researchers can confidently utilize this valuable building block to advance the frontiers of chemical synthesis and drug discovery.

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